molecular formula C17H11ClFNO2S2 B11680259 (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11680259
M. Wt: 379.9 g/mol
InChI Key: MGWNGRYXBOSMML-DHDCSXOGSA-N
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Description

(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and various substituents such as chloro, fluoro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and thiosemicarbazides under controlled conditions. One common method includes the following steps:

    Preparation of Thiosemicarbazone: Reacting 2-chloro-6-fluorobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst to form the corresponding thiosemicarbazone.

    Cyclization: The thiosemicarbazone is then cyclized with 4-methoxybenzaldehyde under basic conditions to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene group or the thiazolidinone ring.

    Substitution: Halogen substituents (chloro and fluoro) can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Substituted thiazolidinone derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Preliminary studies suggest it may have applications in treating infections, inflammation, and certain types of cancer.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications, including the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as:

    Inhibition of Enzymes: The compound may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors, modulating their activity and influencing cellular processes.

    Signal Transduction: The compound can affect signal transduction pathways, altering cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring but differ in their substituents and biological activities.

    Benzylidene Derivatives: Compounds with similar benzylidene groups but different core structures.

    Fluorobenzene Derivatives: Compounds with fluorobenzene moieties but different functional groups.

Uniqueness

(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of substituents and structural features

Properties

Molecular Formula

C17H11ClFNO2S2

Molecular Weight

379.9 g/mol

IUPAC Name

(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H11ClFNO2S2/c1-22-11-7-5-10(6-8-11)20-16(21)15(24-17(20)23)9-12-13(18)3-2-4-14(12)19/h2-9H,1H3/b15-9-

InChI Key

MGWNGRYXBOSMML-DHDCSXOGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=S

Origin of Product

United States

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